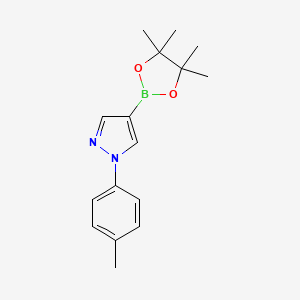

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(p-tolyl)-1h-pyrazole

Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(p-tolyl)-1H-pyrazole is a boronic ester-functionalized pyrazole derivative with a molecular weight of 194.04 g/mol (C₉H₁₅BN₂O₂) . The compound features a pyrazole core substituted at position 1 with a p-tolyl group (4-methylphenyl) and at position 4 with a pinacol boronate ester. This structural motif renders it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl compounds for pharmaceuticals and materials science .

Properties

Molecular Formula |

C16H21BN2O2 |

|---|---|

Molecular Weight |

284.2 g/mol |

IUPAC Name |

1-(4-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |

InChI |

InChI=1S/C16H21BN2O2/c1-12-6-8-14(9-7-12)19-11-13(10-18-19)17-20-15(2,3)16(4,5)21-17/h6-11H,1-5H3 |

InChI Key |

AGKAGXSWPJBFAI-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3=CC=C(C=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(p-tolyl)-1h-pyrazole typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via electrophilic aromatic substitution or through the use of a Grignard reagent.

Formation of the Boronic Ester: The final step involves the reaction of the pyrazole derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium acetate, to form the boronic ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(p-tolyl)-1h-pyrazole undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a carbon-carbon bond.

Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or phenol.

Reduction: The compound can undergo reduction reactions to form the corresponding borane or borohydride.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Major Products

Cross-Coupling Products: Formation of biaryl or styrene derivatives.

Oxidation Products: Formation of alcohols or phenols.

Reduction Products: Formation of boranes or borohydrides.

Scientific Research Applications

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(p-tolyl)-1h-pyrazole has several applications in scientific research:

Organic Synthesis: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Material Science: Used in the preparation of functional materials, such as polymers and liquid crystals.

Biological Research: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(p-tolyl)-1h-pyrazole primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the boronic ester forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. This results in the formation of a new carbon-carbon bond.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Pyrazole Position 1

The substituent at position 1 of the pyrazole ring significantly influences the compound’s electronic, steric, and functional properties. Below is a comparative analysis:

Alkyl and Ether-Based Substituents

- 1-Isopropyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole (Compound 106) Structure: Position 1 substituted with isopropyl. Synthesis: Alkylation of the pyrazole nitrogen using 2-iodopropane and K₂CO₃ in DMF (72 h, rt), yielding 387 mg (1.43 mmol scale) .

1-(2,2-Diethoxyethyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole

Aromatic and Heteroaromatic Substituents

1-(3,4-Difluorobenzyl)-1H-pyrazole-4-boronic acid pinacol ester

- 1-(2-Thienylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Structure: Thiophene-methyl group at position 1. Molecular Weight: 290.19 g/mol (C₁₄H₁₉BN₂O₂S) .

Functionalized Alkyl Substituents

- 1-[(Methylsulfonyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Substituent Variations at Pyrazole Position 4

While the target compound has a phenyl group at position 4, other derivatives feature direct substitutions:

- 1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- Structure : Methyl groups at positions 1 and 3.

- Impact : Increased steric shielding around the boronate may reduce unintended hydrolysis but could hinder coupling efficiency .

Biological Activity

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(p-tolyl)-1H-pyrazole is a compound that has garnered attention in pharmaceutical and chemical research due to its unique structural properties and potential biological activities. This article explores its biological activity through relevant research findings, case studies, and applications.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrazole ring and a boronate ester group. The molecular formula is , and its structural representation can be summarized as follows:

- Molecular Weight : 240.13 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including:

- Anticancer Activity : Studies have shown that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, a study demonstrated that similar boronate esters could inhibit tumor growth in vitro by inducing apoptosis in cancer cells .

- Antimicrobial Properties : Research indicates that compounds containing boron have potential antimicrobial effects. A derivative of this compound was tested against various bacterial strains and showed promising results in inhibiting growth .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it was found to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Inhibits growth of bacterial strains | |

| Enzyme Inhibition | Inhibits COX enzymes |

Case Study 1: Anticancer Activity

In a controlled study published in Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives and tested their anticancer activity against human breast cancer cell lines. The results indicated that the compound significantly reduced cell viability at concentrations as low as 10 µM. Mechanistic studies suggested that the compound induced apoptosis through the mitochondrial pathway .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains. The authors concluded that the presence of the boronate group enhances the interaction with bacterial cell walls, leading to increased efficacy .

Research Findings

Recent publications have highlighted the versatility of boron-containing compounds in drug development. Specifically, the incorporation of boron into pyrazole frameworks has been shown to enhance biological activity through improved binding affinity to target proteins.

Key Findings:

- Enhanced Solubility : The dioxaborolane moiety improves solubility in aqueous environments, facilitating better bioavailability.

- Targeted Delivery : Research indicates potential for targeted delivery systems using this compound as a carrier for therapeutic agents due to its ability to form stable complexes with biomolecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.